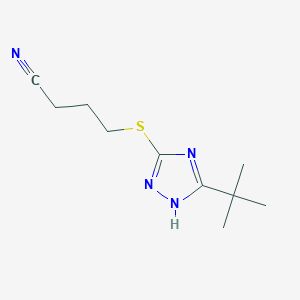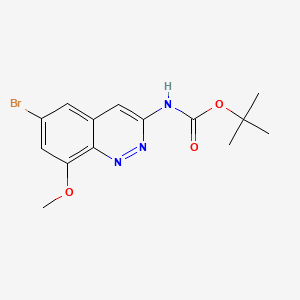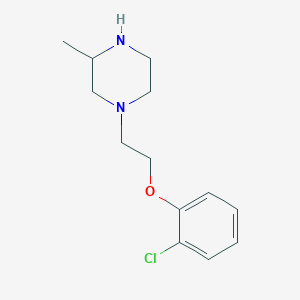
(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-bromo-3-cyclohexylacrylate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be synthesized through a multi-step process involving the bromination of cyclohexylacrylic acid followed by esterification. The bromination step typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer.
The esterification step involves the reaction of the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (Z)-2-bromo-3-cyclohexylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), resulting in the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-bromo-3-cyclohexylacrylate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Medicinal Chemistry: Explored for its potential as a building block in the design of new drug candidates.
Mecanismo De Acción
The mechanism of action of Ethyl (Z)-2-bromo-3-cyclohexylacrylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the double bond is cleaved, leading to the formation of carboxylic acids or aldehydes.
Comparación Con Compuestos Similares
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be compared with other similar compounds, such as:
Ethyl (E)-2-bromo-3-cyclohexylacrylate: The (E)-isomer has a different spatial arrangement of substituents around the double bond, leading to different chemical and physical properties.
Ethyl 2-bromoacrylate: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Methyl (Z)-2-bromo-3-cyclohexylacrylate: The methyl ester has different solubility and reactivity compared to the ethyl ester.
The uniqueness of Ethyl (Z)-2-bromo-3-cyclohexylacrylate lies in its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct properties and reactivity compared to other related compounds.
Propiedades
Fórmula molecular |
C11H17BrO2 |
|---|---|
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
ethyl (Z)-2-bromo-3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C11H17BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- |
Clave InChI |
DJGGRIOCOTZZBZ-NTMALXAHSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1CCCCC1)/Br |
SMILES canónico |
CCOC(=O)C(=CC1CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
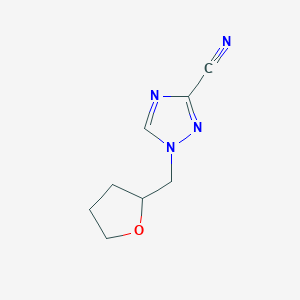
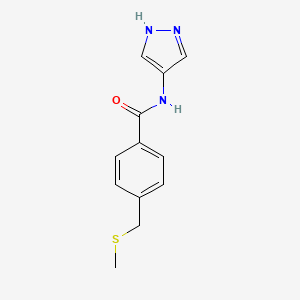
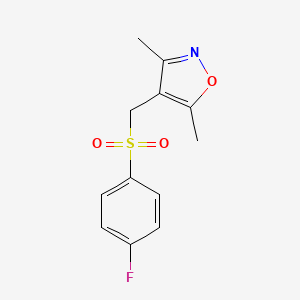
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
